molecular formula C11H8Cl2N2O3 B14337154 5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione CAS No. 104907-18-8

5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B14337154
CAS No.: 104907-18-8
M. Wt: 287.10 g/mol
InChI Key: ZEFHMYLEWHVAAJ-UHFFFAOYSA-N
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Description

5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a dichloromethoxyphenyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 2,6-dichloro-4-methoxybenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,6-Dichlorophenyl)methylidene]imidazolidine-2,4-dione
  • 5-[(4-Methoxyphenyl)methylidene]imidazolidine-2,4-dione
  • 5-[(2,6-Dichloro-4-methylphenyl)methylidene]imidazolidine-2,4-dione

Uniqueness

5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to the presence of both dichloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile compound for various applications.

Properties

CAS No.

104907-18-8

Molecular Formula

C11H8Cl2N2O3

Molecular Weight

287.10 g/mol

IUPAC Name

5-[(2,6-dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C11H8Cl2N2O3/c1-18-5-2-7(12)6(8(13)3-5)4-9-10(16)15-11(17)14-9/h2-4H,1H3,(H2,14,15,16,17)

InChI Key

ZEFHMYLEWHVAAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=O)N2)Cl

Origin of Product

United States

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